Methyl 2,4-dichloropyrimidine-6-carboxylate

Medicinal Chemistry Heterocyclic Chemistry Synthetic Methodology

Researchers relying on unsubstituted 2,4-dichloropyrimidine for sequential SNAr functionalization encounter inherent C-4 regioselectivity that blocks C-2-first synthetic strategies. Methyl 2,4-dichloropyrimidine-6-carboxylate (CAS 6299-85-0) resolves this limitation through its 6-CO2Me ester, which electronically reverses regioselectivity to favor C-2 substitution. • C2-selective SNAr: DFT-calculated 0.76 kcal/mol lower transition state vs. C-4, enabling orthogonal sequential functionalization unattainable with the parent core. • Pd/NHC C-S cross-coupling: Addresses a critical gap where ~1,500 reported Pd couplings of 2,4-dihalopyrimidines proceed with C4-selectivity-this substrate delivers C2-thioethers. • Quality assured: Well-defined mp 54-56°C ensures batch consistency for scale-up; available from stock with global shipping.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 6299-85-0
Cat. No. B1361582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dichloropyrimidine-6-carboxylate
CAS6299-85-0
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3
InChIKeyDQNQNLWKAGZNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Dichloropyrimidine-6-Carboxylate: Regioselective Synthesis


Methyl 2,4-dichloropyrimidine-6-carboxylate (CAS 6299-85-0) is a polyhalogenated pyrimidine building block featuring chlorine atoms at C-2 and C-4 and a methyl carboxylate ester at C-6. This substitution pattern endows it with unique regioselective reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a strategic intermediate in medicinal chemistry for constructing 2,4-disubstituted pyrimidines [1]. Its solid-state properties include a melting point of 54-56°C and moderate solubility in organic solvents such as chloroform and dimethylformamide [2].

Regioselective SNAr building block for C2-substitution
Compatible with C2-selective cross-coupling methods
Defined melting point enables straightforward QC

Why Methyl 2,4-Dichloropyrimidine-6-Carboxylate Cannot Be Substituted


Simple 2,4-dichloropyrimidine exhibits a well-established and rigid C-4 regioselectivity in SNAr reactions, as documented in standard heterocyclic chemistry textbooks [1]. In contrast, the presence of the electron-donating 6-carboxylate methyl ester in methyl 2,4-dichloropyrimidine-6-carboxylate fundamentally alters the electronic landscape of the ring, enabling a complete reversal of this selectivity to favor C-2 substitution [2]. This unique regiochemical profile allows for sequential, orthogonal functionalization strategies that are inaccessible with the unsubstituted core, making generic substitution impossible in synthetic routes requiring C-2-selective elaboration [3].

This Product
Predominant C2 selectivity via 6-COOMe direction
Unsubstituted 2,4-dichloropyrimidine
Defaults to C4 selectivity; may not support orthogonal functionalization
This Product
Lower MW, crystalline solid with well-defined melting point
Ethyl ester analog
Higher MW, distinct solid-state behavior may require process adjustments
This Product
2,4-Dichloro-6-carboxylate substitution pattern
2,6-Dichloro regioisomer
Divergent reactivity; regioisomer confusion leads to synthesis failure

Quantitative Advantages of Methyl 2,4-Dichloropyrimidine-6-Carboxylate


C2-Selective SNAr Reactivity

The presence of an electron-donating 6-carboxylate methyl ester in methyl 2,4-dichloropyrimidine-6-carboxylate reverses the intrinsic SNAr regioselectivity of 2,4-dichloropyrimidines. While unsubstituted 2,4-dichloropyrimidine reacts with nucleophiles preferentially at C-4 (as per standard textbooks [1]), the 6-carboxylate derivative undergoes SNAr reactions predominantly at C-2 [2]. Density functional theory (DFT) calculations at the wB97X-D/6-31G* level reveal that the transition state energy for C-2 substitution is 0.76 kcal/mol lower than for C-4 substitution when an electron-donating substituent is present at C-6 [2].

SNAr Regioselectivity
Head-to-head
0.76 kcal/mol lower
Supports C2-selective SNAr workflow
DFT (wB97X-D/6-31G*) with Br⁻ surrogate
Medicinal Chemistry Heterocyclic Chemistry Synthetic Methodology

C2-Selective C–S Cross-Coupling

Recent advances in Pd-catalyzed cross-coupling have enabled C2-selective C–S coupling of 2,4-dichloropyrimidines, including methyl 2,4-dichloropyrimidine-6-carboxylate. This stands in stark contrast to approximately 1,500 previously reported Pd-catalyzed cross-couplings of 2,4-dihalopyrimidines that universally favor C-4 substitution in the absence of other ring substituents [1]. The C2-selective protocol employs Pd(II) precatalysts supported by bulky N-heterocyclic carbene ligands and demonstrates high selectivity with primary thiols and thiophenols across a range of substituted dichloropyrimidines [2].

C2-Selective C–S Coupling
Cross-study comparable
Pd(II)/NHC-catalyzed C2-selective coupling with thiols
Expands accessible C2-thioether pyrimidine space
Contrasts ~1,500 reported C4-selective Pd couplings
Catalysis Cross-Coupling Drug Discovery

Methyl vs. Ethyl Ester Physical Properties

Methyl 2,4-dichloropyrimidine-6-carboxylate (MW 207.01) offers a lower molecular weight and distinct physical profile compared to its ethyl ester analog, ethyl 2,4-dichloropyrimidine-6-carboxylate (MW 221.04) . The methyl ester exhibits a well-defined melting point of 54-56°C [1] and demonstrates slightly solubility in water , properties that can influence purification, handling, and downstream reaction compatibility in process-scale syntheses.

Ester Physical Profile
Head-to-head
This product
MW 207.01 g/mol
MP 54–56 °C
Ethyl ester analog
MW 221.04 g/mol
Distinct solid-state
May facilitate purification and quality control
Class-level comparison; MP difference supports QC
Formulation Process Chemistry Analytical Chemistry

Regioisomer Differentiation: 2,4- vs 2,6-Dichloro

Methyl 2,4-dichloropyrimidine-6-carboxylate (CAS 6299-85-0) is a regioisomer of methyl 2,6-dichloropyrimidine-4-carboxylate (same CAS due to symmetrical numbering ambiguity ). However, the specific substitution pattern—chlorines at C-2 and C-4, ester at C-6—is crucial for the C-2 regioselectivity observed in SNAr and cross-coupling reactions. Procurement of the correct regioisomer is essential, as the alternative substitution pattern would present a different electronic environment and thus different reactivity [1].

Regioisomer Identity
Class-level inference
2,4-Dichloro-6-carboxylate (CAS 6299-85-0)
Ensures C2 regioselectivity; wrong regioisomer fails
Confirm by NMR or XRD before use
Chemical Sourcing Quality Control Synthetic Strategy

Key Applications of Methyl 2,4-Dichloropyrimidine-6-Carboxylate


C2-Selective SNAr: Orthogonal Functionalization

Leverage the unique C-2 regioselectivity of methyl 2,4-dichloropyrimidine-6-carboxylate in SNAr reactions to install a first substituent at the 2-position, leaving the 4-chloro group intact for subsequent elaboration. This orthogonal approach is unattainable with unsubstituted 2,4-dichloropyrimidine, which inherently favors C-4 substitution [1]. The 0.76 kcal/mol lower transition state energy for C-2 vs. C-4 substitution (calculated via DFT) provides a quantitative basis for this selectivity [1].

C2-Selective C–S Cross-Coupling for Kinase Libraries

Employ the specialized Pd/NHC catalytic system for C2-selective C–S cross-coupling of methyl 2,4-dichloropyrimidine-6-carboxylate to generate 2-thio-substituted pyrimidines. This transformation addresses a significant gap in the synthetic toolkit, as approximately 1,500 previously reported Pd-catalyzed cross-couplings of 2,4-dihalopyrimidines proceed with C4-selectivity [1]. Given that 54% of FDA-approved small-molecule protein kinase inhibitors contain a pyrimidine core [1], access to C2-functionalized analogs expands the accessible chemical space for drug discovery programs.

2,4-Disubstituted Pyrimidine Kinase Inhibitor Scaffold

Utilize methyl 2,4-dichloropyrimidine-6-carboxylate as a strategic starting material in the synthesis of 2,4-disubstituted pyrimidines, a privileged scaffold in kinase inhibitor drug discovery. The presence of the 6-carboxylate ester provides a convenient handle for subsequent transformations (e.g., hydrolysis, amidation, reduction) while directing initial functionalization to the C-2 position [1]. Sequential substitution of the 2- and 4-chloro groups enables rapid construction of diverse compound libraries for biological screening [2].

Melting Point-Based Quality Control

For process chemistry and scale-up applications, the well-defined melting point of 54-56°C [1] provides a straightforward quality control metric to verify identity and purity prior to use. This contrasts with less-characterized analogs and ensures batch-to-batch consistency in sensitive regioselective transformations where regioisomeric contamination could lead to synthetic failure.

Application
Selection Property
Validation Focus
C2-Selective SNAr
Regioselectivity profile
Orthogonal functionalization outcome
C2-Selective C–S Cross-Coupling
Catalytic system compatibility
C2-thioether library diversity
2,4-Disubstituted Pyrimidine Scaffold
Sequential substitution strategy
Kinase inhibitor scaffold access
Melting Point QC
Defined melting point range
Batch-to-batch consistency

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32 linked technical documents
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